3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid
Description
3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid (CAS 885522-01-0) is a heterocyclic compound with the molecular formula C₈H₄BrFN₂O₂ and a molecular weight of 259.03 g/mol . It features a bromine atom at position 3, a fluorine atom at position 6, and a carboxylic acid group at position 4 on the indazole core. This compound is primarily utilized in research settings, particularly in pharmaceutical chemistry and crystallography, for applications such as structure-activity relationship (SAR) studies or as a synthetic intermediate. It is available in milligram to gram quantities with ≥95% purity and is stored at 2–8°C in solution or solid form .
Properties
IUPAC Name |
3-bromo-6-fluoro-2H-indazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O2/c9-7-6-4(8(13)14)1-3(10)2-5(6)11-12-7/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKZOBUDXONMCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646381 | |
| Record name | 3-Bromo-6-fluoro-2H-indazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-01-0 | |
| Record name | 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-fluoro-2H-indazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination and Fluorination
The synthesis of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid typically involves bromination and fluorination reactions applied to an indazole precursor. The general steps are:
Starting Material : The synthesis begins with an indazole derivative, such as 4-carboxylic acid indazole.
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- Bromine or brominating agents (e.g., N-bromosuccinimide) are used to introduce the bromine atom at the desired position on the indazole ring.
- Reaction conditions often involve solvents like acetic acid or dichloromethane, with temperature control to ensure regioselectivity.
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- Fluorinating agents such as Selectfluor or HF/pyridine are employed to add fluorine at the appropriate position.
- The reaction may require catalysts or specific solvents like DMF to enhance yield and selectivity.
Esterification Followed by Hydrolysis
Another approach involves the preparation of a methyl ester intermediate (methyl 3-bromo-6-fluoro-1H-indazole-4-carboxylate), followed by hydrolysis to yield the acid:
-
- The ester is hydrolyzed using aqueous acids (e.g., HCl or sulfuric acid) under reflux conditions.
- This converts the ester group into a carboxylic acid group, yielding the final product.
Direct Synthesis via Substituted Precursors
Some methods employ substituted precursors already containing bromine and fluorine groups. These precursors are subjected to cyclization reactions under controlled conditions:
- Cyclization agents such as phosphorous oxychloride or polyphosphoric acid are used.
- Reaction temperatures typically range from 100–150°C.
Reaction Analysis
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Bromination | NBS, AcOH, controlled temperature | Selective bromine substitution |
| Fluorination | Selectfluor, DMF solvent | Fluorine substitution |
| Esterification | Methanol, H₂SO₄ | Methyl ester intermediate |
| Hydrolysis | Aqueous HCl, reflux | Carboxylic acid formation |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove oxygen-containing groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to its biological activity. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Key Observations :
Fluorine’s electronegativity may improve metabolic stability and lipophilicity. The benzimidazole derivative (CAS N/A) includes bromine and chlorine on an aryl ring, which could increase steric bulk and alter target selectivity .
Positional isomerism (e.g., COOH at C3 vs. C4) affects hydrogen-bonding capabilities and molecular recognition in biological systems .
Commercial and Research Availability
- The target compound is marketed by suppliers like GLPBIO (Catalog No. GF31161) at 10 mM concentration for research, while nitro- or chlorine-containing analogues are less commonly available .
- Structural analogues such as 6-bromo-1H-indazole-3-carboxylic acid (CAS 660823-36-9) are listed with lower molecular similarity scores (0.84 vs. 0.90 for closer derivatives), reflecting functional divergence .
Biological Activity
3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid is an indazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in oncology and inflammation, due to its ability to interact with various biochemical pathways and molecular targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:
- Inhibition of Enzymatic Activity : The compound is known to inhibit phosphoinositide 3-kinase (PI3K), a critical enzyme involved in cell growth and survival pathways. This inhibition can lead to reduced proliferation of cancer cells and enhanced apoptosis.
- Modulation of Cellular Signaling : It affects various signaling pathways, including those related to cancer progression and inflammatory responses. By altering gene expression and cellular metabolism, the compound can induce cell cycle arrest in tumor cells .
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Case Studies
Several studies have highlighted the efficacy of this compound in different therapeutic contexts:
- Cancer Research : A study demonstrated that this compound significantly inhibited the growth of HCT116 colon cancer cells in vitro and in vivo, showcasing its potential as a novel therapeutic agent against colorectal cancer .
- Inflammation Studies : Research indicated that the compound effectively reduced levels of pro-inflammatory cytokines in models of acute inflammation, suggesting its utility in treating inflammatory diseases.
- Antimicrobial Activity : Investigations into the antibacterial properties revealed that this compound exhibited notable activity against Staphylococcus aureus, indicating its potential role as an antimicrobial agent.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics:
- High Gastrointestinal Absorption : The compound shows high gastrointestinal absorption rates, making it suitable for oral administration.
- Blood-Brain Barrier Permeability : Preliminary studies indicate that it may cross the blood-brain barrier, which could be advantageous for treating central nervous system disorders.
Q & A
Advanced Question
- Absorption Errors : Use Mo-Kα radiation (λ = 0.71073 Å) to mitigate bromine’s high electron density effects.
- Low-Temperature Data Collection : Stabilize crystals at 100 K to reduce thermal motion.
- Refinement : SHELXL software allows anisotropic displacement parameter refinement. Halogen bonding (Br···O/N interactions) should be modeled explicitly .
What strategies mitigate regioselectivity issues during halogenation?
Advanced Question
- Protecting Groups : Methyl ester protection directs electrophilic substitution away from the carboxylic acid.
- Directed Metalation : Use LDA to deprotonate specific positions, followed by electrophilic fluorination.
- Monitoring : TLC or LC-MS tracks reaction progress to optimize regioselectivity. For bromination, radical initiators (e.g., AIBN) improve positional control .
What are the solubility properties and recommended storage conditions?
Basic Question
- Solubility : Sparingly soluble in water; dissolves in DMSO or DMF.
- Storage : Store under inert gas (argon) in a desiccator at room temperature. Stability studies show no degradation for ≥6 months under these conditions .
How to analyze conflicting data in reported reaction yields for nucleophilic substitutions?
Advanced Question
- Systematic Optimization : Design of Experiments (DoE) identifies critical variables (e.g., solvent, temperature).
- Kinetic Studies : Compare microwave-assisted vs. conventional heating to isolate rate-limiting steps.
- Cross-Referencing : Use yields from analogous compounds (e.g., 6-bromo-1H-indazole-4-carboxylic acid) as benchmarks .
What are the primary applications in medicinal chemistry research?
Basic Question
- Kinase Inhibitor Scaffolds : Bromine enables Suzuki couplings for functionalization; fluorine enhances metabolic stability.
- Targets : JAK2, PI3K, and BRAF inhibitors utilize indazole cores. Recent studies highlight its role in structure-activity relationship (SAR) profiling .
How to optimize purification for high-purity biological assay samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
